(Rac)-Daglutril is a synthetic compound that functions as a mixed neutral endopeptidase and endothelin-converting enzyme inhibitor. It is primarily under investigation for its potential therapeutic applications in treating essential hypertension and congestive heart failure. The compound is categorized as a small molecule and belongs to the class of organic compounds known as dipeptides, which consist of two alpha-amino acids linked by a peptide bond. The molecular formula for (Rac)-Daglutril is with a molecular weight of approximately 534.64 g/mol .
(Rac)-Daglutril is derived from the modification of natural peptides, specifically targeting the enzymatic pathways involved in blood pressure regulation and cardiovascular function. It falls under the category of investigational drugs, highlighting its status in clinical research rather than established therapeutic use. The compound is classified within several chemical categories, including:
The compound's CAS number is 182821-27-8, and it has been assigned various synonyms, including SLV 306 .
The synthesis of (Rac)-Daglutril involves several chemical reactions that typically include the coupling of amino acids through peptide bond formation. While specific detailed methodologies are proprietary or protected by patents, general approaches to synthesizing similar compounds often include:
Technical details regarding the exact steps can vary significantly based on the specific synthetic route chosen by researchers or pharmaceutical developers .
The molecular structure of (Rac)-Daglutril can be described using its IUPAC name: 2-[(3S)-3-{1-[(2R)-3-ethoxy-3-oxo-2-(2-phenylethyl)propyl]cyclopentaneamido}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid. The compound features a complex arrangement with multiple rings and functional groups that contribute to its biological activity.
The structure includes multiple stereocenters, which are critical for its interaction with biological targets .
(Rac)-Daglutril undergoes various chemical reactions that are essential for its biological activity. The primary reactions involve:
These reactions are vital for understanding how (Rac)-Daglutril functions within biological systems and its potential side effects during therapeutic use .
The mechanism of action for (Rac)-Daglutril involves the inhibition of neutral endopeptidase and endothelin-converting enzyme. By blocking these enzymes, (Rac)-Daglutril reduces the breakdown of vasoactive peptides like bradykinin and substance P, leading to vasodilation and decreased blood pressure.
These properties influence the compound's bioavailability and distribution within biological systems .
(Rac)-Daglutril is primarily researched for its potential applications in treating cardiovascular diseases such as hypertension and heart failure. Its ability to modulate peptide signaling pathways makes it a candidate for further development in pharmacotherapy aimed at improving cardiovascular health.
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6